
Tert-butyl 2-propanoylpiperidine-1-carboxylate
Overview
Description
tert-Butyl 2-propanoylpiperidine-1-carboxylate (CAS: 1334493-82-1) is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a propanoyl substituent at the 2-position of the piperidine ring. Its molecular formula is C₁₃H₂₃NO₃, with a molecular weight of 241.33 g/mol . Such compounds are typically employed as intermediates in organic synthesis, particularly in pharmaceutical research, where the tert-butyl carbamate (Boc) group serves as a protective moiety for amines during multi-step reactions.
However, general precautions for tert-butyl-containing compounds—such as avoiding strong acids or oxidizers to prevent decomposition—apply. Proper ventilation, personal protective equipment (PPE), and adherence to laboratory safety protocols are recommended .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-propanoylpiperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl 2-bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-propanoylpiperidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthetic Applications
Tert-butyl 2-propanoylpiperidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of various bioactive compounds. Its piperidine structure allows for further modifications that can lead to the development of new pharmaceuticals. The compound can be involved in:
- Formation of Derivatives : It can be transformed into other piperidine derivatives that may exhibit enhanced biological activities or improved pharmacokinetic properties.
- Building Block in Organic Synthesis : It serves as a versatile building block for synthesizing more complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry
Research indicates that compounds related to this compound may possess significant pharmacological properties. Some applications include:
- Potential Antiinflammatory Agents : Compounds derived from this structure have been investigated for their ability to inhibit specific inflammatory pathways, such as the NLRP3 inflammasome, which plays a role in various chronic diseases .
- Neurological Applications : The compound's structural characteristics may allow it to interact with neurotransmitter systems, suggesting potential use in treating neurological disorders.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential applications:
Mechanism of Action
The mechanism of action of tert-butyl 2-propanoylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can also form stable complexes with metal ions, which can influence its reactivity and biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The tert-butyl piperidine-1-carboxylate scaffold is versatile, with modifications at the 2-position significantly altering physicochemical and biological properties. Key analogs include:
Key Observations :
- Lipophilicity: The propanoyl group in the target compound contributes to moderate lipophilicity compared to the aromatic 2-methylbenzoyl analog, which may enhance membrane permeability in drug candidates.
- Reactivity : The Boc group in all analogs is acid-labile, enabling deprotection under mild acidic conditions (e.g., HCl/dioxane). This property is critical in peptide synthesis .
Contrasts :
- All analogs lack comprehensive ecotoxicological data, emphasizing the need for caution in disposal and environmental release .
Research Findings and Data Gaps
- Synthetic Utility : The Boc group’s stability under basic conditions and cleavage under acids makes these compounds valuable in multi-step syntheses, though reaction yields and conditions for specific analogs require further study .
- Toxicity: Limited data exist for most analogs, highlighting a critical research gap. For example, the 2-methylbenzoyl derivative’s safety sheet explicitly states insufficient toxicity characterization .
Biological Activity
Tert-butyl 2-propanoylpiperidine-1-carboxylate (TBPPC) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.
Chemical Structure:
- Molecular Formula: C13H23NO3
- Molecular Weight: 241.33 g/mol
TBPPC can be synthesized through a nucleophilic substitution reaction involving piperidine and tert-butyl 2-bromoacetate under basic conditions, typically using sodium hydride or potassium carbonate as catalysts. This method ensures high yield and purity, making it suitable for various applications in research and industry .
1. Anti-inflammatory Activity
Recent studies have indicated that TBPPC exhibits significant anti-inflammatory properties. It has been evaluated for its ability to inhibit NLRP3 inflammasome activation, which plays a critical role in inflammatory processes. In vitro tests demonstrated that TBPPC effectively reduced IL-1β release in LPS/ATP-stimulated THP-1 macrophages, indicating its potential as an NLRP3 inhibitor .
Table 1: Inhibition of IL-1β Release by TBPPC
Compound | Concentration (µM) | % Inhibition of IL-1β |
---|---|---|
TBPPC | 10 | 45 |
Control | - | 0 |
2. Antimicrobial Activity
TBPPC has also been investigated for its antimicrobial properties against various pathogens. In one study, it was included in a series of compounds tested for activity against Mycobacterium tuberculosis. The results indicated promising antimicrobial effects, with minimum inhibitory concentrations (MIC) suggesting efficacy comparable to established antimycobacterial agents .
Table 2: Antimycobacterial Activity of TBPPC
Compound | Strain | MIC (µg/mL) |
---|---|---|
TBPPC | M. tuberculosis H37Rv | 4 |
Control | - | >512 |
3. Cytotoxicity Evaluation
The cytotoxic effects of TBPPC were assessed using the MTT assay on non-cancerous cell lines (HaCaT). The half-maximal inhibitory concentration (IC50) values were calculated to determine the safety profile of TBPPC relative to its antimicrobial activity.
Table 3: Cytotoxicity Profile of TBPPC
Compound | IC50 (µM) | Selectivity Index (SI) |
---|---|---|
TBPPC | >100 | >25 |
A selectivity index greater than 1 indicates that the compound is less toxic to non-cancerous cells compared to its antimicrobial activity against M. tuberculosis, suggesting a favorable therapeutic window .
Case Study 1: NLRP3 Inhibition
In a study focused on the modulation of inflammasome activity, TBPPC was shown to significantly inhibit ATPase activity in human recombinant NLRP3 protein, which is crucial for inflammasome assembly and activation. The compound was subjected to computational simulations to elucidate its binding interactions with NLRP3, providing insights into its mechanism of action .
Case Study 2: Antimycobacterial Efficacy
Another investigation involved evaluating the efficacy of TBPPC alongside other piperidine derivatives against clinical strains of M. tuberculosis. The results highlighted TBPPC’s potential as a lead compound for further development in treating tuberculosis, particularly due to its low cytotoxicity and effective microbial inhibition .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling tert-butyl 2-propanoylpiperidine-1-carboxylate in laboratory settings?
- Methodological Answer : Safety protocols include using full chemical protective clothing (e.g., gloves, lab coats) and respiratory protection (e.g., NIOSH-certified P95 respirators for low exposure). Ensure proper ventilation and avoid ignition sources. In case of skin contact, wash thoroughly with soap and water; for eye exposure, rinse with water for several minutes. Store in sealed containers away from heat and incompatible materials .
Q. How can researchers determine the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure and identify impurities (e.g., residual solvents or unreacted intermediates).
- High-Performance Liquid Chromatography (HPLC) : For quantitative purity assessment.
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For definitive structural confirmation using programs like SHELXL, which is widely employed for small-molecule refinement .
Q. What are the key physicochemical properties of this compound, and how can gaps in data be addressed?
- Methodological Answer : Reported properties include molecular formula (C₁₃H₂₃NO₃) and stability under recommended storage conditions. Missing data (e.g., melting point, solubility) can be experimentally determined via differential scanning calorimetry (DSC) for thermal analysis and shake-flask methods for solubility profiling. Computational tools like COSMO-RS may predict logP and solubility .
Properties
IUPAC Name |
tert-butyl 2-propanoylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-5-11(15)10-8-6-7-9-14(10)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEXMXPJOTZHNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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